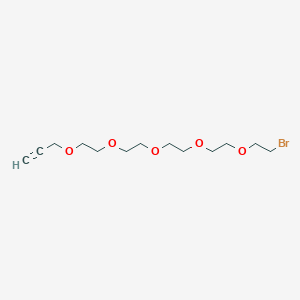
Propargyl-PEG5-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG5-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and a bromine atom at the terminal ends of a PEG chain. This compound is widely used in various chemical and biological applications due to its unique properties, such as its ability to undergo click chemistry reactions and its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-Br can be synthesized through a series of chemical reactions involving the modification of commercially available PEG derivatives. One common method involves the nucleophilic substitution of a PEG derivative with a propargyl bromide. The reaction typically takes place in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG5-Br undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azides.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG5-Br has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Propargyl-PEG5-Br primarily involves its role as a linker in chemical reactions. The propargyl group allows for the formation of stable triazole linkages through CuAAC reactions, while the bromine atom provides a reactive site for further functionalization. In the context of PROTACs, this compound facilitates the selective degradation of target proteins by linking an E3 ubiquitin ligase ligand to a target protein ligand, thereby exploiting the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG5-Amine: Similar to Propargyl-PEG5-Br but contains an amine group instead of a bromine atom.
Propargyl-PEG5-Carboxyl: Contains a carboxyl group at one end of the PEG chain.
Uniqueness
This compound is unique due to its dual functionality, with both a propargyl group and a bromine atom. This allows for versatile applications in click chemistry and nucleophilic substitution reactions, making it a valuable tool in various fields of research .
Eigenschaften
Molekularformel |
C13H23BrO5 |
|---|---|
Molekulargewicht |
339.22 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C13H23BrO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-13H2 |
InChI-Schlüssel |
LHPVARBMQIBDST-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
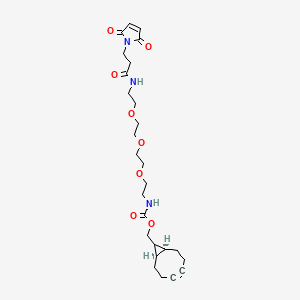
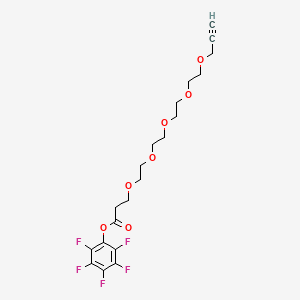
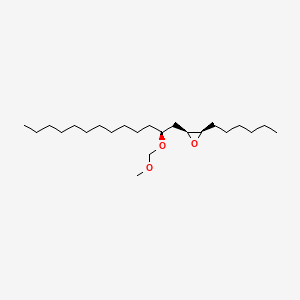

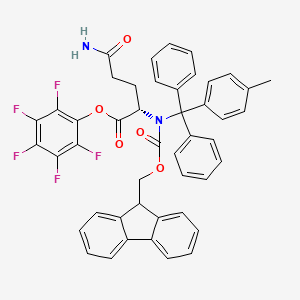
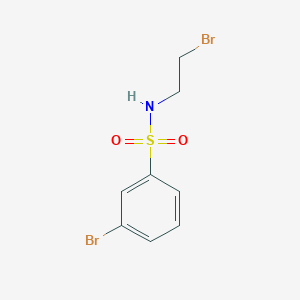

![3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B11829053.png)
